molecular formula C19H16FNO3 B2906651 N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 879587-96-9

N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B2906651
CAS No.: 879587-96-9
M. Wt: 325.339
InChI Key: GNYOSTQCBKODSH-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a carboxamide group, a fluorophenyl group, and a methylphenoxy group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine, such as 2-fluoroaniline, under conditions that promote amide bond formation.

    Attachment of the methylphenoxy group: This can be accomplished through nucleophilic substitution reactions, where the furan derivative reacts with 4-methylphenol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The fluorophenyl and methylphenoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the study of enzyme inhibitors or receptor modulators.

    Medicine: Its unique structure may offer therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide exerts its effects is not fully understood but may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
  • N-(2-fluorophenyl)-5-(4-methylphenoxy)furan-2-carboxamide

Uniqueness

N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-13-6-8-14(9-7-13)23-12-15-10-11-18(24-15)19(22)21-17-5-3-2-4-16(17)20/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYOSTQCBKODSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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